![molecular formula C21H24N4O B5405912 2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5405912.png)
2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine involves its interaction with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of various enzymes involved in the synthesis and degradation of neurotransmitters, such as dopamine, serotonin, and noradrenaline. It has also been shown to interact with various receptors, including G protein-coupled receptors and ionotropic receptors, and modulate their activity. The exact mechanism of action of this compound is still under investigation and requires further research.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the release and uptake of various neurotransmitters, including dopamine, serotonin, and noradrenaline. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine in lab experiments include its high potency, selectivity, and specificity for various biological targets. It also has good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, its limitations include its relatively high cost, limited availability, and potential for off-target effects.
Future Directions
There are several future directions for the research on 2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, further research is needed to optimize its pharmacokinetic properties and reduce its potential for off-target effects.
Synthesis Methods
The synthesis of 2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine involves the reaction of 2-aminopyrimidine with 2-furylcarboxaldehyde and 4-(3-methylbenzyl)piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, it has been used to study the mechanism of action of various drugs and their interactions with biological targets. In neuroscience, it has been used to study the role of neurotransmitters and their receptors in various physiological and pathological conditions.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-17-4-2-5-18(12-17)15-24-7-9-25(10-8-24)16-19-13-22-21(23-14-19)20-6-3-11-26-20/h2-6,11-14H,7-10,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFEAARWGPDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CN=C(N=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5405833.png)
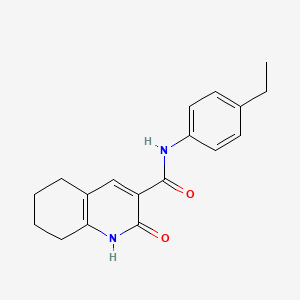
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B5405842.png)

![ethyl 6-[2-(3,4-dichlorophenyl)vinyl]-2-pyridinecarboxylate](/img/structure/B5405847.png)
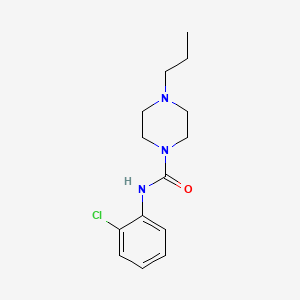
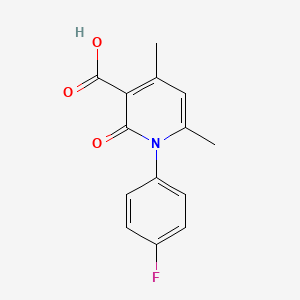

![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5405875.png)
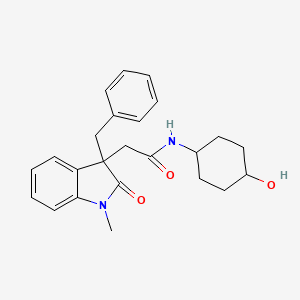


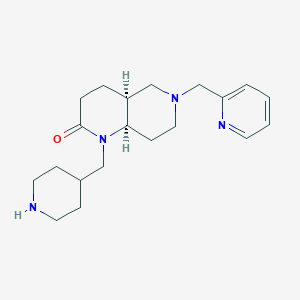
![4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5405944.png)
